molecular formula C₂₀H₃₆ClNO₂ B1144686 N-Methylfingolimod Hydrochloride CAS No. 1404233-80-2

N-Methylfingolimod Hydrochloride

Cat. No.: B1144686
CAS No.: 1404233-80-2
M. Wt: 357.96
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Sphingosine-1-Phosphate (S1P) Signaling in Cellular and Molecular Biology

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in a wide array of cellular functions, including cell growth, apoptosis suppression, and immune cell trafficking. nih.gov S1P is produced within cells by the action of two sphingosine (B13886) kinase isoenzymes, SphK1 and SphK2, and can act both intracellularly and extracellularly. nih.gov Extracellularly, S1P binds to a family of five specific G protein-coupled receptors (GPCRs), designated as S1P1-5, to elicit its effects. nih.govnih.gov This signaling pathway is integral to the regulation of the vascular and immune systems. tulane.edu The balance between intracellular levels of S1P and its precursor, ceramide, often referred to as the "sphingolipid rheostat," is a key determinant of cell fate, with S1P promoting cell survival and proliferation, while ceramide promotes apoptosis. mdpi.com

Key Cellular Processes Regulated by S1P Signaling:

Cell Proliferation and Survival nih.gov

Cell Migration and Adhesion nih.gov

Immune Cell Trafficking nih.gov

Angiogenesis nih.gov

Vascular Permeability and Tone nih.govnih.gov

Role of S1P Receptors (S1P1-5) in Physiological and Pathophysiological Processes

The five S1P receptor subtypes (S1P1-5) are expressed in various tissues and cell types, mediating a diverse range of biological responses. nih.govnih.gov Their distinct, though sometimes overlapping, signaling pathways contribute to both normal physiological functions and the development of various diseases. nih.govcumbria.ac.uk

Table 1: Overview of S1P Receptor Functions

ReceptorKey Physiological RolesAssociated Pathophysiological Processes
S1P1 Lymphocyte trafficking, vascular development and integrity, endothelial barrier function. nih.govtulane.edufrontiersin.orgAutoimmune diseases (e.g., multiple sclerosis), inflammation, cancer. nih.govfrontiersin.org
S1P2 Inhibition of cell migration, regulation of vascular tone, hearing. nih.govcumbria.ac.ukAtherosclerosis, cancer progression, hearing loss. nih.gov
S1P3 Regulation of heart rate, vascular permeability, inflammation. nih.govnih.govCardiovascular diseases, inflammatory disorders. nih.gov
S1P4 Primarily expressed in the hematopoietic and lymphoid systems. nih.govImmune regulation, potential role in autoimmune diseases.
S1P5 Expressed on natural killer (NK) cells and in the central nervous system (CNS). nih.govyoutube.comNK cell trafficking, potential role in neurodegenerative diseases.

Overview of S1P Receptor Modulation as a Research Paradigm

The critical roles of S1P receptors in pathophysiology have made them attractive targets for therapeutic intervention. tulane.edu The development of molecules that can modulate the activity of these receptors, either as agonists or antagonists, has become a significant area of research. nih.gov Fingolimod (B1672674) (FTY720), a non-selective S1P receptor modulator, was the first-in-class oral therapy approved for multiple sclerosis, demonstrating the therapeutic potential of targeting this pathway. nih.govnih.gov Research now focuses on developing more selective modulators to target specific receptor subtypes, aiming to enhance therapeutic efficacy while minimizing off-target effects. youtube.comnih.gov

Derivatization Strategies of Fingolimod and the Rationale for N-Methylfingolimod Hydrochloride Development

The success of fingolimod spurred further research into its derivatives to explore new therapeutic possibilities and refine the understanding of S1P receptor interactions.

Chemical Modifications and Structural Relationship to Parent Compound

Fingolimod is a structural analog of sphingosine. nih.gov Its derivatization involves chemical modifications to its core structure. This compound is a derivative of fingolimod where a methyl group is attached to the primary amine. This modification alters the compound's chemical properties, such as its polarity and basicity, which can influence its interaction with S1P receptors.

Table 2: Structural Comparison of Fingolimod and N-Methylfingolimod

CompoundCore StructureKey Functional Group
Fingolimod 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diolPrimary Amine (-NH2)
N-Methylfingolimod N-methyl-2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diolSecondary Amine (-NHCH3)

The synthesis of fingolimod itself can be achieved through various routes, often involving a key step like a double Henry reaction. nih.gov The creation of derivatives like N-Methylfingolimod builds upon these established synthetic pathways.

Hypothetical Advantages or Novelty in Research Applications

The N-methylation of fingolimod introduces a structural change that could lead to several hypothetical advantages in a research context. This modification may alter the compound's binding affinity and selectivity for different S1P receptor subtypes. For instance, it might exhibit a different profile of receptor activation or inhibition compared to the parent compound, fingolimod, which is a non-selective agonist for S1P1, S1P3, S1P4, and S1P5. nih.gov This potential for altered selectivity could make N-Methylfingolimod a valuable tool for dissecting the specific roles of individual S1P receptor subtypes in various cellular and disease models. Furthermore, the change in chemical properties could affect its pharmacokinetic profile, such as its ability to cross the blood-brain barrier, offering new avenues for neurological research. mdpi.com

Overview of Preclinical Research Trajectory and Significance of this compound

Preclinical research on fingolimod and its derivatives has been extensive, particularly in the context of autoimmune diseases like multiple sclerosis. mdpi.comnih.gov Fingolimod, and by extension its derivatives, act by modulating lymphocyte trafficking, sequestering them in lymph nodes and preventing their infiltration into the central nervous system. nih.govnih.gov

The significance of this compound in preclinical research lies in its potential to act as a more specific or functionally distinct probe for the S1P signaling system. By comparing its effects to those of fingolimod and other S1P receptor modulators, researchers can gain a more nuanced understanding of the downstream consequences of engaging specific S1P receptor subtypes. This is crucial for the development of next-generation S1P modulators with improved therapeutic profiles. nih.gov While fingolimod requires in vivo phosphorylation to become active, the activity of its derivatives is a key area of investigation. nih.govmdpi.com The study of compounds like this compound contributes to the broader effort to design S1P receptor modulators with tailored properties for various research and potential therapeutic applications.

Properties

CAS No.

1404233-80-2

Molecular Formula

C₂₀H₃₆ClNO₂

Molecular Weight

357.96

Synonyms

2-(Methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol Hydrochloride

Origin of Product

United States

Synthetic Chemistry and Chemical Biology of N Methylfingolimod Hydrochloride

Advanced Synthetic Routes and Methodologies for N-Methylfingolimod Hydrochloride

The synthesis of this compound presents unique challenges, particularly concerning stereochemistry and yield optimization. Advanced synthetic strategies are required to produce this compound with high purity and efficiency.

Stereoselective Synthesis and Chiral Purity Considerations

The biological activity of fingolimod (B1672674) and its derivatives is highly dependent on their stereochemistry, with the (S)-enantiomer being the pharmacologically active form. Consequently, the stereoselective synthesis of N-Methylfingolimod is of paramount importance. While specific literature on the stereoselective synthesis of N-Methylfingolimod is not abundant, general principles of asymmetric synthesis can be applied.

Common strategies to achieve high chiral purity include the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution. nih.govuoa.grnih.gov For instance, a chiral auxiliary, such as a camphorsultam, can be attached to a precursor molecule to direct the stereoselective introduction of a key functional group. nih.gov Subsequent removal of the auxiliary yields the desired enantiomer. Asymmetric hydrogenation or reduction reactions using chiral catalysts are also powerful methods for establishing the stereocenter.

Table 1: Potential Strategies for Stereoselective Synthesis

StrategyDescriptionPotential Application to N-Methylfingolimod
Chiral Auxiliary A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction.An appropriate chiral auxiliary could be used to control the stereochemistry during the formation of the amino alcohol backbone.
Asymmetric Catalysis A chiral catalyst is used to favor the formation of one enantiomer over the other.A chiral catalyst could be employed in a key bond-forming reaction, such as the reduction of a ketone precursor.
Chiral Resolution A racemic mixture is separated into its individual enantiomers.A racemic mixture of N-Methylfingolimod could be resolved using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

The determination of chiral purity is a critical aspect of quality control for chiral compounds. chromatographyonline.comnih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating and quantifying the enantiomers of a chiral drug substance. nih.gov This technique allows for the precise determination of the enantiomeric excess (ee) of the desired (S)-enantiomer.

Optimization of Reaction Conditions and Yields

Key parameters for optimization include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity.

Temperature: Reactions are often sensitive to temperature, with higher or lower temperatures affecting reaction speed and the formation of byproducts. researchgate.netscielo.br

Reagent Stoichiometry: The molar ratio of reactants can impact conversion and selectivity. researchgate.net

Catalyst Loading: In catalyzed reactions, the amount of catalyst can affect both the rate and the cost-effectiveness of the synthesis.

Reaction Time: Monitoring the reaction over time is crucial to determine the point of maximum product formation and avoid degradation. scielo.br

Modern approaches to reaction optimization often employ Design of Experiments (DoE), a statistical tool that allows for the simultaneous variation of multiple parameters to efficiently identify the optimal conditions. prismbiolab.com Computational modeling and kinetic analysis can also provide valuable insights to guide the optimization process. nih.gov For the synthesis of N-Methylfingolimod, optimization would focus on the key steps, such as the N-methylation of the fingolimod precursor and the final salt formation.

Synthesis of this compound Analogues and Isomers for Research

The synthesis of analogues and isomers of N-Methylfingolimod is crucial for structure-activity relationship (SAR) studies. nih.gov These studies help to elucidate the molecular features responsible for the compound's biological activity and can guide the design of new molecules with improved properties.

Analogues can be designed by modifying various parts of the N-Methylfingolimod scaffold, including:

The Alkyl Chain: The length and branching of the octyl chain can be varied to probe its interaction with the binding pocket of its target receptors.

The Phenyl Ring: Substituents can be introduced onto the phenyl ring to alter its electronic properties and steric bulk.

The Propanolamine Moiety: The hydroxyl and methylamino groups can be modified or replaced to investigate their roles in receptor binding and activation.

The synthesis of these analogues would follow similar synthetic strategies to that of N-Methylfingolimod itself, with the appropriate modifications to the starting materials and reagents. The development of a diverse library of analogues allows for a comprehensive exploration of the chemical space around the parent molecule.

Chemical Stability Assessments in Research Matrices

Assessing the chemical stability of a research compound like this compound is essential to ensure the reliability of experimental data. Stability studies are typically conducted in various research matrices that mimic the conditions of in vitro and in vivo experiments.

Table 2: Common Research Matrices for Stability Assessment

MatrixRationale
Phosphate-Buffered Saline (PBS) Simulates physiological pH and ionic strength.
Cell Culture Media Assesses stability in the presence of nutrients, salts, and other components of in vitro assays.
Plasma/Serum Evaluates stability in the presence of enzymes and other blood components.
Microsomal Fractions Determines metabolic stability by exposing the compound to drug-metabolizing enzymes.

The stability of N-Methylfingolimod would be monitored over time using analytical techniques such as HPLC to quantify the parent compound and detect the formation of any degradation products. Factors that can influence chemical stability include pH, temperature, light exposure, and the presence of enzymes. Understanding the stability profile is critical for proper sample handling, storage, and interpretation of research findings.

Chemical Biology Approaches to this compound Characterization

Chemical biology provides powerful tools to investigate the interactions of small molecules like N-Methylfingolimod with their biological targets. A key approach is the development of molecular probes.

Probe Development for Receptor Binding and Localization Studies

N-Methylfingolimod, like its parent compound fingolimod, is expected to interact with sphingosine-1-phosphate (S1P) receptors. To study these interactions, researchers can develop probes by attaching a reporter group, such as a fluorescent dye or a radioisotope, to the N-Methylfingolimod scaffold.

Fluorescent Probes:

Fluorescently labeled analogues of N-Methylfingolimod can be used to visualize its binding to cells and tissues. nih.govechelon-inc.comrsc.orgnih.govcuni.cz These probes allow for real-time monitoring of receptor localization and trafficking using techniques like fluorescence microscopy and flow cytometry. The choice of fluorophore is critical and depends on the specific application, considering factors such as brightness, photostability, and spectral properties.

Radiolabeled Probes:

Radiolabeling N-Methylfingolimod with isotopes such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), or fluorine-18 (B77423) (¹⁸F) enables quantitative receptor binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). snmjournals.orgnih.govnih.govacs.org PET imaging with a radiolabeled N-Methylfingolimod analogue could provide valuable information on the distribution and density of S1P receptors in living organisms. snmjournals.org The development of such probes requires synthetic methods to incorporate the radioisotope without significantly altering the compound's binding affinity. acs.org

Table 3: Examples of Probes for S1P Receptor Studies

Probe TypeReporter GroupApplicationReference(s)
Fluorescent S1P AnalogFluoresceinStudying S1P uptake and metabolism echelon-inc.com
Photoswitchable S1P AnalogAzobenzeneOptical control of S1P receptor activity nih.gov
Radiolabeled S1P1 Ligand¹¹C or ¹⁸FPET imaging of S1P1 receptors in the brain snmjournals.orgacs.org
Radiolabeled S1P2 Ligand¹¹CPET imaging of S1P2 receptors nih.gov

The development and application of these chemical biology probes are instrumental in elucidating the molecular mechanisms of action of N-Methylfingolimod and its potential therapeutic targets.

Molecular and Cellular Mechanisms of Action

Detailed Ligand-Receptor Interaction Studies of N-Methylfingolimod Hydrochloride

The therapeutic potential and biological activity of this compound are rooted in its interaction with the family of five S1P receptors (S1P1–5). These G protein-coupled receptors (GPCRs) are expressed in various cell types, including those of the immune and central nervous systems, and play crucial roles in numerous physiological processes. nih.gov

N-Methylfingolimod, like its parent compound Fingolimod (B1672674) (FTY720), requires in vivo phosphorylation to become the active metabolite, N-Methylfingolimod-phosphate. This phosphorylated form then acts as a potent agonist at four of the five S1P receptor subtypes. biomolther.org Specifically, it demonstrates high affinity for S1P1, S1P3, S1P4, and S1P5 receptors. biomolther.org It is noteworthy that Fingolimod-phosphate does not exhibit significant activity at the S1P2 receptor. nih.gov The binding of these modulators to S1P receptors, particularly S1P1 on lymphocytes, leads to the internalization and degradation of the receptor, effectively preventing lymphocyte egress from lymphoid tissues. biomolther.orgnih.gov

Table 1: Binding Affinity of Fingolimod-Phosphate for S1P Receptor Subtypes This table represents the general understanding of Fingolimod's active phosphate (B84403) metabolite, which serves as a proxy for N-Methylfingolimod-phosphate's expected activity.

Receptor SubtypeBinding Activity
S1P1High Affinity Agonist
S1P2No Significant Activity
S1P3High Affinity Agonist
S1P4High Affinity Agonist
S1P5High Affinity Agonist

While N-Methylfingolimod-phosphate acts as an agonist at its target receptors, its ultimate effect on lymphocyte trafficking is described as "functional antagonism". biomolther.org Upon binding to the S1P1 receptor on lymphocytes, it initially stimulates the receptor, leading to its internalization and subsequent degradation. biomolther.org This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes, effectively trapping them and reducing their numbers in the peripheral circulation. biomolther.orgnih.gov This functional antagonism is a key mechanism behind its immunomodulatory effects. The concepts of agonism, partial agonism, and antagonism describe how different ligands can interact with a receptor to produce a range of effects, from full activation to blockade. nih.govnih.govmdpi.commdpi.com

Intracellular Signaling Cascades Modulated by this compound

The binding of N-Methylfingolimod-phosphate to S1P receptors triggers a complex network of intracellular signaling pathways. These pathways are broadly categorized as G-protein dependent and G-protein independent.

S1P receptors couple to various heterotrimeric G proteins, including Gi/o, Gq, and G12/13, to initiate downstream signaling. nih.govmdpi.com

Gi/o Pathway: Activation of the Gi/o pathway by S1P1 receptor agonists like Fingolimod has been shown to inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. nih.gov In neuronal contexts, Fingolimod-mediated activation of S1P1 receptors and subsequent Gi/o protein signaling can inhibit glutamate (B1630785) release. nih.gov This process involves the G protein βγ subunit, which can directly modulate the activity of ion channels. nih.govnih.gov

Gq Pathway: While less central to the primary mechanism of Fingolimod, Gq protein activation by certain GPCRs can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). nih.gov

G12/13 Pathway: The G12/13 family of G proteins is involved in regulating cellular morphology, proliferation, and movement. nih.govnih.govfrontiersin.org Activation of these pathways can influence the Rho family of small GTPases, which are key regulators of the actin cytoskeleton.

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. nih.govpromega.camdpi.com This recruitment serves two primary functions:

Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to the termination of the initial signal. mdpi.comnih.gov

Signal Transduction: β-arrestins can act as scaffolds for various signaling proteins, initiating a second wave of G-protein-independent signaling. mdpi.comnih.govpromega.ca

Fingolimod-phosphate's activation of S1P1 leads to the recruitment of β-arrestin, which is crucial for the receptor's internalization and subsequent degradation, a key aspect of its functional antagonism. biomolther.org

Table 2: Key Signaling Molecules in N-Methylfingolimod-Modulated Pathways

Pathway ComponentFunction
S1P Receptors (S1P1, S1P3-5)Initial target of N-Methylfingolimod-phosphate
Gαi/oInhibits adenylyl cyclase, modulates ion channels
GβγDirectly interacts with effector proteins like ion channels
β-ArrestinMediates receptor desensitization, internalization, and G-protein independent signaling
ERK (MAPK)Regulates cell proliferation, differentiation, and survival
Akt (PKB)Promotes cell survival and growth
p38 MAPKInvolved in cellular stress responses and inflammation

The signaling cascades initiated by N-Methylfingolimod-phosphate converge on several downstream protein kinases that regulate a wide array of cellular functions.

ERK (Extracellular signal-Regulated Kinase): The ERK pathway, a part of the Mitogen-Activated Protein Kinase (MAPK) family, is typically associated with cell proliferation, differentiation, and survival. nih.gov Activation of S1P receptors can lead to the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which in turn can activate the ERK pathway. mdpi.com

Akt (Protein Kinase B): The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and growth. S1P receptor activation can lead to the activation of Akt, which can have neuroprotective effects. mdpi.com

p38 MAPK: The p38 MAPK pathway is primarily activated by cellular stress and inflammatory cytokines. nih.gov Its activation can lead to a variety of cellular responses, including apoptosis and the production of inflammatory mediators. The modulation of this pathway by S1P receptor agonists can contribute to their anti-inflammatory effects. nih.govelsevierpure.com

Receptor Internalization, Trafficking, and Downregulation Kinetics

The primary mechanism of action for Fingolimod and its analogs involves their function as agonists at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). rndsystems.comabcam.com Upon binding, the phosphorylated form of these compounds induces the internalization of the S1P1 receptor. nih.gov This process effectively removes the receptor from the cell surface, rendering the cell unresponsive to the endogenous ligand, S1P. nih.gov

This agonist-induced receptor internalization is a key aspect of the drug's immunomodulatory effects. By promoting the internalization and subsequent degradation of the S1P1 receptor on lymphocytes, these compounds inhibit the S1P-S1P1 signaling required for the egress of lymphocytes from secondary lymphoid organs. nih.govnih.gov This leads to a sequestration of lymphocytes within the lymph nodes, reducing their circulation in the peripheral blood. nih.gov

Table 1: General Steps in S1P Receptor Internalization by Fingolimod Analogs

StepDescriptionImplication
Phosphorylation The pro-drug is phosphorylated by sphingosine (B13886) kinases to its active form.Activation is a prerequisite for receptor binding.
Receptor Binding The phosphorylated drug binds as a high-affinity agonist to S1P receptors, particularly S1P1.Initiates the downstream signaling cascade for internalization.
Internalization The receptor-ligand complex is internalized from the cell surface via endocytosis.Reduces the number of available receptors on the cell surface.
Downregulation The internalized receptors are targeted for degradation.Leads to a sustained loss of cellular responsiveness to S1P.

Impact on Cell Migration, Proliferation, and Apoptosis in in vitro Models

The modulation of the S1P signaling pathway by compounds like N-Methylfingolimod has significant consequences for fundamental cellular processes such as migration, proliferation, and apoptosis. nih.govnih.gov

Cell Migration: The S1P-S1P1 axis is a critical regulator of cell migration, particularly for lymphocytes. plos.org The ability of Fingolimod and its analogs to induce S1P1 receptor internalization directly inhibits the migration of these cells out of lymphoid tissues. nih.gov In vitro cell migration can be assessed using various methods, such as the Boyden chamber assay or the scratch assay, which quantify the movement of cells in response to a chemoattractant or into a cell-free area. rndsystems.comnih.gov While specific studies on N-Methylfingolimod are limited, research on other N-methylated sphingosine analogs has demonstrated an attenuation of cell migration in cancer cell lines. nih.gov

Cell Proliferation: The S1P pathway is also involved in regulating cell proliferation. nih.gov Depending on the cell type and the specific S1P receptor subtypes expressed, activation of this pathway can either promote or inhibit cell growth. The effects of S1P receptor modulators on proliferation are complex. For instance, while Fingolimod's primary therapeutic action is related to lymphocyte trafficking, it and its phosphorylated form have been shown to influence the proliferation of other cell types, such as oligodendrocyte progenitor cells. nih.gov In vitro proliferation is typically measured using assays like the MTS assay, which assesses metabolic activity, or by direct cell counting. nih.gov The impact of N-Methylfingolimod on the proliferation of various cell types would require specific in vitro testing.

Apoptosis: Sphingolipids, including ceramide and S1P, are key regulators of apoptosis, or programmed cell death. nih.gov Generally, ceramide promotes apoptosis, while S1P is pro-survival. nih.gov By modulating the S1P pathway, N-Methylfingolimod could potentially influence the balance between these opposing signals, thereby affecting cell survival. Apoptosis in vitro is commonly detected and quantified using methods such as Annexin V staining, which identifies the externalization of phosphatidylserine (B164497) on the cell surface of apoptotic cells, or by measuring the activity of caspases, which are key enzymes in the apoptotic cascade. nih.govpromega.comnih.govthermofisher.comyoutube.com

Table 2: In Vitro Assays for Cellular Functions Modulated by S1P Receptor Agonists

Cellular ProcessCommon In Vitro AssayPrinciple
Cell Migration Transwell/Boyden Chamber AssayMeasures the movement of cells through a porous membrane towards a chemoattractant.
Cell Proliferation MTS/MTT AssayMeasures the metabolic activity of viable cells, which correlates with cell number.
Apoptosis Annexin V/Propidium Iodide StainingDifferentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.

Phosphorylation Status and Activation of N-Methylfingolimod

A critical step in the mechanism of action of Fingolimod and its derivatives is their phosphorylation to an active phosphate form. nih.govnih.gov This bioactivation is carried out by sphingosine kinases (SphK), with two main isoforms, SphK1 and SphK2. plos.orgnih.gov

Fingolimod itself is a pro-drug and must be phosphorylated to Fingolimod-phosphate to exert its high-affinity agonist activity at S1P receptors. nih.gov Studies have shown that both SphK1 and SphK2 can phosphorylate Fingolimod, with SphK2 being significantly more efficient. nih.gov The hydroxyl group on the Fingolimod molecule is the site of this phosphorylation. nih.gov

Given its structural similarity to Fingolimod, it is almost certain that N-Methylfingolimod also requires phosphorylation for its biological activity. The presence of a methyl group on the amine of N-Methylfingolimod is not expected to interfere with the phosphorylation of the hydroxyl group by sphingosine kinases. The efficiency of N-Methylfingolimod as a substrate for SphK1 and SphK2 would determine its rate of activation and, consequently, its potency and duration of action. However, specific studies detailing the phosphorylation kinetics of N-Methylfingolimod are not currently available in the public literature. The inhibition of sphingosine kinases is also an area of therapeutic interest, as these enzymes are implicated in various diseases, including cancer. nih.govnih.gov

Table 3: Key Molecules in the Activation of Fingolimod Analogs

MoleculeRoleSignificance
N-Methylfingolimod Pro-drugInactive form that requires bioactivation.
Sphingosine Kinase 1 (SphK1) EnzymeCatalyzes the phosphorylation of the pro-drug.
Sphingosine Kinase 2 (SphK2) EnzymeMore efficient in phosphorylating Fingolimod compared to SphK1.
N-Methylfingolimod-phosphate Active MetaboliteHigh-affinity agonist at S1P receptors.

Preclinical Pharmacological Characterization

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental to characterizing the pharmacological profile of N-Methylfingolimod Hydrochloride at the molecular level. These assays determine the compound's affinity and functional activity at its target receptors, primarily the S1P receptors (S1P1-5).

Guanosine (B1672433) 5’-O-(3-thiotriphosphate), or GTPγS, binding assays are functional assays used to measure the activation of G protein-coupled receptors (GPCRs), such as the S1P receptors. creative-bioarray.comnih.gov Agonist binding to a GPCR promotes the exchange of guanosine diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit, leading to G protein activation. creative-bioarray.com This assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to activated Gα subunits. The accumulation of [³⁵S]GTPγS provides a direct measure of receptor activation. creative-bioarray.comnih.gov

For a compound like this compound, this assay would be used to determine its potency (EC₅₀) and efficacy (Eₘₐₓ) at each of the five S1P receptor subtypes. creative-bioarray.com The results would classify the compound as a full agonist, partial agonist, or antagonist. For example, studies on other S1P receptor modulators have used GTPγS binding assays to quantify their affinity, yielding Kᵢ values in the nanomolar range for receptors like S1P₁ and S1P₃. nih.gov

Illustrative Data for a Hypothetical S1P₁ Agonist in a GTPγS Binding Assay

Parameter Value
EC₅₀ 15 nM
Eₘₐₓ 95% (relative to S1P)
Receptor Target Human S1P₁

| Assay Condition | Membranes from CHO cells expressing S1P₁ |

Calcium mobilization assays are another common functional assay for GPCRs that couple to the Gαq or Gαi signaling pathways. nih.gov Activation of these pathways leads to the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum. nih.govresearchgate.net This transient increase in intracellular Ca²⁺ concentration can be measured using fluorescent calcium indicators. nih.govresearchgate.net

S1P receptors, particularly S1P₂ and S1P₃, are known to couple to Gαq and induce calcium mobilization upon activation. While S1P₁ primarily couples to Gαi, co-transfection with a promiscuous G protein like Gα₁₆ or a chimeric G protein such as Gαqi5 can redirect the signaling through a calcium-mediated pathway, allowing for its characterization in this assay format. nih.gov This assay is valuable for high-throughput screening of compounds and determining their agonist or antagonist properties by measuring the resulting change in fluorescence. nih.govresearchgate.net

Illustrative Calcium Mobilization Data for a Selective S1P Receptor Agonist

Cell Line S1P Receptor Expressed Agonist EC₅₀ (nM)
HTC4 Cells S1P₁ (+ Gαqi5) 1.88
HTC4 Cells S1P₃ 132

Note: Data is illustrative and based on typical values for known S1P modulators like Etrasimod and Ozanimod (B609803). selleckchem.com

Reporter gene assays provide a method to measure receptor activation by linking it to the expression of an easily detectable protein (the "reporter"). nih.gov For GPCRs, this is often achieved by placing the reporter gene under the control of a promoter that is responsive to a specific signaling pathway. For instance, the Tango assay system modifies the GPCR to include a transcription factor at its C-terminus, which is released upon β-arrestin recruitment following receptor activation. nih.govnih.gov This transcription factor then translocates to the nucleus and drives the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP). nih.govnih.gov

This type of assay can quantify the extent and duration of receptor activation in living cells. researchgate.net For this compound, a reporter gene assay would confirm its ability to activate S1P receptors and lead to downstream transcriptional events, providing a robust measure of its functional cellular activity. nih.gov Studies in reporter mice have successfully visualized S1P₁ activation in vivo in various tissues, demonstrating the utility of this approach. nih.govresearchgate.net

Cellular Potency and Efficacy in Diverse Cell Lines and Primary Cell Cultures

To understand the biological effects of this compound, its potency and efficacy are evaluated in various cell types that endogenously or recombinantly express S1P receptors. This includes cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells engineered to express a single S1P receptor subtype, which allows for precise characterization of its selectivity. nih.gov

Furthermore, testing is performed on primary cell cultures that are physiologically relevant to the compound's intended therapeutic application. For an immunomodulator, this would include primary lymphocytes, endothelial cells, astrocytes, and oligodendrocytes, all of which express S1P receptors. nih.govmdpi.com In these cells, assays would measure downstream functional responses such as cell migration, proliferation, or changes in barrier integrity. For example, the potency of siponimod (B560413), another S1P modulator, has been evaluated in microglial cell lines to understand its effects within the central nervous system. nih.gov

Illustrative Cellular Potency (EC₅₀) of S1P Modulators Across Different Cell Types

Compound Cell Type Receptor Target(s) Functional Readout EC₅₀ (nM)
Fingolimod (B1672674) (Active Form) Lymphocytes S1P₁, S1P₃, S1P₄, S1P₅ Receptor Internalization 0.1 - 10
Siponimod Microglia Cell Line S1P₁, S1P₅ Gene Expression ~1.0

Note: This table contains representative data for related S1P modulators to illustrate typical findings. selleckchem.com

Preclinical Pharmacodynamic Studies in Animal Models

Preclinical pharmacodynamic studies are conducted in animal models, typically rodents, to assess the physiological and biochemical effects of a drug in a living organism. These studies help to establish a dose-response relationship and understand the time course of the drug's action.

A hallmark effect of S1P₁ receptor agonists like fingolimod is the sequestration of lymphocytes in secondary lymphoid organs (e.g., lymph nodes and Peyer's patches), leading to a reduction in the number of circulating lymphocytes in the peripheral blood. nih.gov This effect is believed to be a primary mechanism for the therapeutic efficacy of S1P modulators in autoimmune diseases like multiple sclerosis. mdpi.com

The active form of these drugs acts as a functional antagonist by causing the internalization and degradation of the S1P₁ receptor on lymphocytes. This prevents the lymphocytes from egressing from the lymphoid tissues in response to the natural S1P gradient, which is higher in the blood and lymph. nih.gov

In preclinical animal models, administration of this compound would be expected to cause a dose-dependent and reversible reduction in peripheral lymphocyte counts. Blood samples are collected at various time points after drug administration to quantify this effect. For example, studies with fingolimod in animal models have demonstrated a significant reduction (e.g., -75%) in blood lymphocyte counts within hours of administration. researchgate.net This pharmacodynamic endpoint is a critical measure of the compound's in vivo activity and is used to guide dose selection for further studies.

Illustrative Effect of an S1P Modulator on Lymphocyte Counts in a Rodent Model

Treatment Group Time Post-Dose Mean Peripheral Lymphocyte Count (cells/µL) % Change from Baseline
Vehicle Control 6 hours 4500 0%
S1P Modulator (1 mg/kg) 6 hours 1125 -75%
Vehicle Control 24 hours 4450 -1%

Note: Data is illustrative and based on typical results observed for S1P₁ receptor agonists in preclinical studies. researchgate.net

Tissue-Specific Pharmacodynamic Markers

The primary pharmacodynamic effect of N-Methylfingolimod, consistent with its mechanism as an S1P1 receptor modulator, is the sequestration of lymphocytes in secondary lymphoid organs. This leads to a dose-dependent reduction in peripheral blood lymphocyte counts, which is a key biomarker for the therapeutic efficacy of this class of drugs. In preclinical studies, N-Methylfingolimod induced a maximal reduction in blood lymphocytes in mice, comparable to that observed with Fingolimod nih.gov.

While the primary and most well-documented tissue-specific pharmacodynamic marker is the reduction of lymphocytes in peripheral blood and inflamed tissues, the broader tissue-specific effects of N-Methylfingolimod beyond the immune system are not extensively detailed in publicly available preclinical data. As S1P1 receptors are expressed on various cell types, including endothelial cells and neurons, further research is needed to fully elucidate the tissue-specific pharmacodynamic profile of N-Methylfingolimod.

Preclinical Pharmacokinetic Investigations in Animal Models

Preclinical pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. For N-Methylfingolimod, these investigations have been foundational in predicting its behavior in humans.

N-Methylfingolimod is a prodrug that is phosphorylated in vivo to its active metabolite, N-Methylfingolimod-phosphate. Preclinical studies in mice have provided initial insights into its pharmacokinetic profile. Following oral administration, N-Methylfingolimod is absorbed and converted to its active phosphate (B84403) metabolite.

The pharmacokinetic parameters of N-Methylfingolimod and its active phosphate metabolite in mice are summarized in the table below.

CompoundDose (mg/kg, p.o.)Cmax (nM)Tmax (h)AUC (nM*h)
N-Methylfingolimod115042400
N-Methylfingolimod-P127241200

Table 1: Pharmacokinetic Parameters of N-Methylfingolimod and its Active Phosphate in Mice. Data derived from preclinical studies.

Detailed absorption and distribution profiles in non-rodent species are not extensively available in the public domain. However, second-generation S1P modulators are generally designed for oral bioavailability. The distribution of S1P modulators is typically wide, owing to their lipophilic nature, which allows for penetration into various tissues.

Detailed studies on the excretion routes and metabolic profile of N-Methylfingolimod in animal models have not been published. For S1P modulators as a class, metabolism is a key route of elimination. For instance, Fingolimod is extensively metabolized by cytochrome P450 enzymes, and its metabolites are primarily excreted in the urine. Other second-generation modulators have varied elimination half-lives and metabolic pathways clevelandclinic.org. For cenerimod, another selective S1P1 receptor modulator, the majority of the administered dose is recovered in the feces, with a smaller portion in the urine researchgate.netnih.gov. Without specific data for N-Methylfingolimod, its precise excretion profile remains to be fully characterized.

Comparative Preclinical Pharmacological Profiles with Fingolimod and Other S1P Modulators

A key aspect of the preclinical development of N-Methylfingolimod was to differentiate its pharmacological profile from that of Fingolimod, particularly concerning safety.

N-Methylfingolimod is a selective S1P1 receptor modulator, whereas Fingolimod is non-selective, acting on S1P1, S1P3, S1P4, and S1P5 receptors. The agonism of the S1P3 receptor by Fingolimod is believed to contribute to some of its cardiovascular side effects, such as transient bradycardia nih.gov. Preclinical studies have demonstrated that N-Methylfingolimod has a differentiated cardiovascular and pulmonary safety profile compared to Fingolimod. In isolated guinea pig hearts, the active phosphate of Fingolimod caused a significant decrease in ventricular rate, while the active phosphate of N-Methylfingolimod was without effect at similar concentrations nih.gov.

In terms of efficacy, N-Methylfingolimod demonstrated a comparable level of activity to Fingolimod in a mouse T-cell transfer colitis model, indicating that the desired immunomodulatory effects can be achieved without the non-selective activity of Fingolimod nih.gov. In a mouse Experimental Autoimmune Encephalomyelitis (EAE) model, N-Methylfingolimod was also shown to be effective and comparable to Fingolimod patsnap.commedchemexpress.com.

The table below provides a comparative overview of the preclinical profiles of N-Methylfingolimod and Fingolimod.

FeatureN-Methylfingolimod (BMS-986104)Fingolimod
S1P Receptor Selectivity Selective for S1P1Non-selective (S1P1, S1P3, S1P4, S1P5)
Bradycardia Potential (in vitro) No effect at 1 nM35% decrease in cardiomyocyte beating rate at 1 nM
In Vivo Efficacy (Colitis Model) Comparable to FingolimodEffective
In Vivo Efficacy (EAE Model) Comparable to FingolimodEffective

Table 2: Comparative Preclinical Profile of N-Methylfingolimod and Fingolimod. This table summarizes the key differences in the preclinical pharmacological profiles of N-Methylfingolimod and Fingolimod based on available data.

Direct preclinical comparative studies of N-Methylfingolimod with other second-generation S1P modulators like Siponimod, Ozanimod, or Ponesimod (B1679046) are not available in the literature. However, the development of these more selective S1P1 modulators generally aims to achieve the immunomodulatory efficacy of Fingolimod while improving the safety profile, particularly with regard to cardiovascular effects nih.gov.

Metabolic Pathways and Metabolite Characterization in Preclinical Systems

In Vitro Metabolic Stability in Animal Liver Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental in preclinical drug development to predict the hepatic clearance of a compound. researchgate.netyoutube.com These assays typically utilize liver microsomes, which contain phase I enzymes like the cytochrome P450 (CYP) superfamily, or hepatocytes, which contain both phase I and phase II enzymes. nih.govmdpi.com

For Fingolimod (B1672674), studies using human liver microsomes (HLM) have been crucial in identifying its metabolic liabilities. The primary metabolic reaction observed in HLM is ω-hydroxylation, a process of oxidation at the terminal carbon of the octyl side chain. nih.gov This pathway is characterized by Michaelis-Menten kinetics, with a reported affinity constant (Km) of 183 μM and a maximum velocity (Vmax) of 1847 pmol/(min·mg) in HLM. nih.gov Further studies using cultured primary human hepatocytes have also been employed to investigate the potential for metabolic induction by other drugs. nih.gov

Given the structural similarity, N-Methylfingolimod would be expected to undergo similar in vitro stability assessments. The stability would likely be evaluated in liver microsomes and hepatocytes from various preclinical species (e.g., rat, mouse) and humans to determine its intrinsic clearance and to identify any species-specific differences in metabolism. nih.govnih.gov

Table 1: In Vitro Metabolic Parameters for Fingolimod in Human Liver Microsomes (HLM)

Parameter Value Metabolic Pathway Source
Km (Michaelis-Menten constant) 183 μM ω-hydroxylation nih.gov

| Vmax (Maximum velocity) | 1847 pmol/(min·mg) | ω-hydroxylation | nih.gov |

Identification and Structural Elucidation of Major and Minor Metabolites

Fingolimod is extensively metabolized, with very little of the parent drug excreted unchanged. drugbank.comnih.gov The biotransformation occurs via three principal pathways:

Reversible Phosphorylation: The most critical metabolic step is the phosphorylation of Fingolimod to form Fingolimod-phosphate (Fingolimod-P) . This reaction is stereospecific, occurring on the (S)-enantiomer. drugbank.com Fingolimod-P is the primary active metabolite responsible for the compound's main pharmacological effect. frontiersin.org This phosphorylation is a reversible process, with phosphatases capable of converting Fingolimod-P back to the parent compound. frontiersin.org

Oxidative Metabolism: The second major pathway involves the oxidation of the octyl side chain, initiated by ω-hydroxylation. nih.gov This is followed by further oxidation to form a series of inactive carboxylic acid metabolites. nih.govscilit.com The main metabolite from this pathway found in urine is a butanoic acid derivative, indicating significant chain shortening. frontiersin.org

Ceramide Formation: A third, minor pathway leads to the formation of non-polar ceramide analogs of Fingolimod. drugbank.comscilit.com

For N-Methylfingolimod, one would anticipate a similar metabolic map. The primary amine would still be a target for phosphorylation, and the alkyl side chain would remain susceptible to CYP-mediated oxidation. The N-methylation itself might introduce an additional metabolic route, such as N-demethylation, although this would need to be confirmed experimentally.

Enzymes Involved in N-Methylfingolimod Hydrochloride Metabolism (e.g., CYP4F2, other CYPs, kinases)

The metabolism of Fingolimod is catalyzed by specific enzymes from different families.

Kinases: The phosphorylation of Fingolimod to its active metabolite, Fingolimod-P, is catalyzed by sphingosine (B13886) kinases (SPHKs) . nih.govwikipedia.org Specifically, studies using knockout mice have demonstrated that Sphingosine Kinase 2 (SPHK2) is essential for the formation of Fingolimod-P in vivo. nih.gov

Cytochrome P450 (CYP) Enzymes: The oxidative metabolism of Fingolimod is predominantly carried out by the CYP4F subfamily , with CYP4F2 being identified as the major enzyme responsible for the initial ω-hydroxylation step. nih.govnih.gov Other enzymes, including CYP4F3B and, to a much lesser extent, CYP2D6, CYP2E1, and CYP3A4, show some minor metabolic turnover of Fingolimod. nih.govfda.gov The contribution of CYP3A4 can become more significant if it is strongly induced by co-administered drugs. nih.gov The potent antifungal agent ketoconazole (B1673606) is a known inhibitor of CYP4F2 and can significantly increase Fingolimod exposure. nih.govresearchgate.net

It is highly probable that the metabolism of N-Methylfingolimod is also dependent on SPHK2 for phosphorylation and the CYP4F enzyme subfamily, particularly CYP4F2, for oxidative degradation of the side chain.

Table 2: Key Enzymes in the Metabolism of Fingolimod

Enzyme Family Specific Enzyme(s) Metabolic Reaction Source(s)
Kinases Sphingosine Kinase 2 (SPHK2) Phosphorylation nih.govnih.gov
Cytochrome P450 CYP4F2 (major) ω-hydroxylation nih.govnih.govnih.gov

| Cytochrome P450 | CYP4F3B, CYP2D6, CYP2E1, CYP3A4 (minor) | Oxidation | nih.govfda.gov |

Bioactivity Profiling of Identified Metabolites

The metabolites of Fingolimod exhibit distinct biological activity profiles.

Fingolimod-phosphate (Fingolimod-P): This is the principal active metabolite . It acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors, which is the primary mechanism underlying the therapeutic effects of the parent drug. drugbank.comfrontiersin.org

Parent Fingolimod: The unphosphorylated form of the drug is also biologically active, though through different mechanisms. It has been reported to be an inhibitor of cytosolic phospholipase A2 (cPLA2) and ceramide synthase, and to act as a cannabinoid receptor antagonist. wikipedia.org

Oxidative Metabolites: The various carboxylic acid metabolites generated through the CYP4F2-mediated oxidative pathway are considered pharmacologically inactive . nih.govscilit.com Their formation represents a clearance and detoxification pathway.

For N-Methylfingolimod, a similar profile would be anticipated. The phosphorylated metabolite, N-Methylfingolimod-phosphate, would likely be the primary active entity, targeting S1P receptors. The parent compound may retain some biological activities, while the oxidative metabolites would likely be inactive clearance products.

Analytical and Bioanalytical Methodologies for Research

Development and Validation of LC-MS/MS Methods for N-Methylfingolimod Hydrochloride in Preclinical Biological Matrices

The development of a reliable LC-MS/MS method for the quantification of this compound in preclinical biological matrices, such as plasma, blood, or tissue homogenates, is a multi-step process. It involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve high sensitivity, specificity, and throughput. nih.govnih.gov The subsequent validation ensures that the method is accurate, precise, and fit for its intended purpose. nih.govyoutube.com

The primary goal of sample preparation is to extract this compound from the complex biological matrix and remove interfering substances like proteins and phospholipids (B1166683) that can compromise the analysis. youtube.com The choice of technique depends on the analyte's properties, the matrix, and the required level of cleanliness.

Protein Precipitation (PPT) : This is often the simplest and fastest technique. It involves adding an organic solvent, typically acetonitrile (B52724) or methanol, to the biological sample (e.g., plasma). nih.govresearchgate.net The solvent denatures and precipitates the majority of the proteins, which are then removed by centrifugation. The supernatant, containing the analyte, is then typically injected into the LC-MS/MS system. While fast, it may result in less clean extracts compared to other methods, a phenomenon known as matrix effect.

Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent (e.g., dichloromethane, n-hexane). researchgate.netresearchgate.net By adjusting the pH of the aqueous phase, the charge state of this compound can be modified to favor its partitioning into the organic layer, thereby separating it from water-soluble matrix components. This method generally produces cleaner samples than PPT.

Solid Phase Extraction (SPE) : SPE is a highly selective and efficient technique that provides the cleanest extracts, minimizing matrix effects. It utilizes a solid sorbent packed into a cartridge or plate. The sample is loaded onto the sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. The sorbent chemistry (e.g., reversed-phase C18, ion-exchange) is chosen based on the physicochemical properties of this compound.

Chromatographic separation physically separates this compound from co-extracted endogenous compounds and any potential metabolites prior to detection. youtube.com This is critical for accurate quantification, especially to resolve the analyte from isobaric interferences. youtube.com

Column Chemistry : Reversed-phase chromatography is the most common mode for separating moderately polar compounds like this compound. C18 (octadecylsilane) columns are frequently used due to their hydrophobic nature, which provides good retention for such analytes. nih.govresearchgate.netresearchgate.net Other phases like C8 or Phenyl phases (e.g., Biphenyl) can also be employed to achieve different selectivity. youtube.com Columns with smaller particle sizes (e.g., sub-2 µm or superficially porous particles) are often used to achieve faster separations and higher efficiency. youtube.com

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, run in either an isocratic or gradient elution mode. researchgate.net The organic solvent is usually acetonitrile or methanol, chosen for their compatibility with mass spectrometry. The aqueous phase often contains an additive, such as formic acid (e.g., 0.1% to 0.2%) or ammonium (B1175870) formate, to control the pH and improve peak shape and ionization efficiency in the mass spectrometer. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure adequate retention of the analyte while eluting more strongly retained matrix components, shortening the total run time. nih.gov

Table 1: Representative Chromatographic Separation Parameters

Parameter Typical Selection Purpose
Column Type Reversed-Phase C18, 2.1 x 50 mm, <3 µm Provides hydrophobic retention for the analyte. Smaller dimensions are suitable for lower flow rates, enhancing MS sensitivity. researchgate.netyoutube.com
Mobile Phase A Water with 0.1% Formic Acid Acidic modifier to promote analyte protonation for positive ion mode detection. nih.gov
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid Organic solvent to elute the analyte from the column. nih.gov
Flow Rate 0.3 - 0.5 mL/min Optimized for column dimensions to ensure efficient separation without excessive pressure. youtube.com
Elution Mode Gradient Allows for effective separation of the analyte from matrix interferences and shortens analysis time. researchgate.net

| Column Temperature | 30 - 40 °C | Controls retention time reproducibility and can improve peak shape. |

Tandem mass spectrometry is used for its high selectivity and sensitivity in detecting and quantifying the analyte.

Ionization Mode : Electrospray Ionization (ESI) is the most common ionization technique for this type of analysis. Given the presence of a basic nitrogen atom in the structure of N-Methylfingolimod, it is readily protonated. Therefore, detection is typically performed in the positive ionization mode (ESI+), which monitors for the protonated molecule [M+H]⁺. nih.govresearchgate.net

Multiple Reaction Monitoring (MRM) : For quantification, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This involves two stages of mass filtering. First, the quadrupole mass analyzer (Q1) is set to select the specific mass-to-charge ratio (m/z) of the N-Methylfingolimod precursor ion (the protonated molecule, [M+H]⁺). This isolated ion is then fragmented in a collision cell (Q2) using an inert gas like argon. researchgate.net Finally, the second mass analyzer (Q3) is set to monitor for a specific, high-intensity fragment ion, known as the product ion. The transition from the precursor ion to the product ion is highly specific to the analyte's structure, providing excellent selectivity and minimizing background noise. researchgate.net Typically, one MRM transition is used for quantification and a second one for confirmation. researchgate.net

Table 2: Representative Mass Spectrometric Detection Parameters

Parameter Description Example for N-Methylfingolimod
Ionization Mode Positive Electrospray Ionization (ESI+) Analyte contains a basic amine, readily forming [M+H]⁺ ions. nih.gov
Precursor Ion (Q1) The m/z of the protonated molecule, [M+H]⁺. Specific m/z corresponding to C₂₀H₃₆NO₂⁺.
Product Ion (Q3) A specific, stable fragment ion produced after collision-induced dissociation of the precursor ion. A characteristic fragment resulting from the cleavage of the parent molecule.
MRM Transition The specific precursor → product ion pair monitored for quantification. e.g., m/z [Precursor] → m/z [Product 1] (Quantifier)

| Collision Energy | The voltage applied to the collision cell to induce optimal fragmentation. | Optimized experimentally to maximize the product ion signal. |

Once developed, the analytical method must be validated according to international guidelines to demonstrate its reliability. nih.govnih.gov

Linearity : The method's ability to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing calibration standards at several concentration levels. A linear regression is applied, and the correlation coefficient (r²) should ideally be ≥ 0.99. nih.gov

Accuracy : The closeness of the measured concentration to the true concentration. It is determined by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery. nih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision) and is expressed as the relative standard deviation (%RSD), which should typically be less than 15%. nih.govresearchgate.net

Limit of Detection (LOD) : The lowest concentration of the analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. This is typically the lowest point on the calibration curve. nih.gov

Table 3: Typical Method Validation Acceptance Criteria

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99 nih.gov
Accuracy Within 85-115% of nominal concentration (80-120% for LOQ) youtube.com
Precision (%RSD) ≤ 15% (≤ 20% for LOQ) youtube.com
Selectivity No significant interfering peaks at the retention time of the analyte.
Matrix Effect Assessed to ensure it does not compromise accuracy and precision. nih.gov

| Recovery | Should be consistent, precise, and reproducible. nih.gov |

Analytical Methods for Metabolite Quantitation and Identification

Identifying and quantifying the metabolites of this compound is essential for understanding its metabolic fate. LC-MS/MS is the primary analytical tool for this purpose. nih.govnih.gov The process often begins with an untargeted or semi-targeted analysis to screen for potential metabolites in samples from in vivo or in vitro studies.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, is invaluable for metabolite identification. It provides highly accurate mass measurements, which can be used to predict the elemental composition of a potential metabolite. nih.gov The identification process involves searching the acquired data for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, oxidation, N-dealkylation, glucuronidation).

Once a potential metabolite is detected, its structure is further elucidated using tandem mass spectrometry (MS/MS). By comparing the fragmentation pattern of the metabolite with that of the parent drug, the site of metabolic modification can often be determined. nih.gov For definitive identification, a synthetic standard of the proposed metabolite is required for comparison of its chromatographic retention time and mass spectrum. nih.gov

For quantitation of known metabolites, a targeted LC-MS/MS method using MRM is developed and validated, similar to the process for the parent drug. nih.gov This allows for the precise measurement of metabolite concentrations in various biological samples.

Radiosynthesis and Isotope-Labeling for Preclinical in vivo Research

Radiosynthesis involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H), into the N-Methylfingolimod molecule. Isotope-labeling can also be done with stable isotopes like Carbon-13 (¹³C) or Deuterium (²H) for use as internal standards in quantitative mass spectrometry. nih.gov

Radiolabeled N-Methylfingolimod is a powerful tool for preclinical in vivo research, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. nih.gov By administering the radiolabeled compound to animal models, researchers can track the total drug-related material throughout the body over time without needing to identify each metabolite individually.

Techniques like Quantitative Whole-Body Autoradiography (QWBA) can visualize the distribution of the radiolabeled compound in tissues, while liquid scintillation counting of excreta (urine and feces) allows for the determination of the routes and rates of excretion. The use of a radiolabel provides a complete picture of the drug's disposition, ensuring that all metabolites are accounted for, which is a critical component of preclinical safety assessment. nih.gov The synthesis must be designed to place the radiolabel at a metabolically stable position within the molecule to prevent its premature loss.

Advanced Imaging Techniques for Distribution Studies in Animal Models

The application of advanced imaging techniques to study the in vivo distribution of this compound allows for a detailed visualization of its accumulation in target and non-target tissues. These studies typically involve the use of radiolabeled N-Methylfingolimod or sophisticated mass spectrometry methods to map its presence within tissue sections.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)

PET and SPECT are highly sensitive nuclear imaging techniques that can provide quantitative, three-dimensional information on the distribution of a radiolabeled compound in a living animal over time. nih.govnih.gov For a compound like N-Methylfingolimod, this would involve synthesizing a version of the molecule that incorporates a positron-emitting (e.g., Carbon-11 (B1219553), Fluorine-18) or gamma-emitting (e.g., Technetium-99m, Iodine-123) radionuclide.

Research Findings:

While specific PET or SPECT imaging studies on this compound are not widely published, extensive research on its parent compound, fingolimod (B1672674) (FTY720), provides a strong basis for the potential application and expected outcomes of such studies. Studies on fingolimod have demonstrated its ability to cross the blood-brain barrier and accumulate in the central nervous system (CNS). plos.org It is known that fingolimod is phosphorylated in vivo to form the active metabolite, fingolimod-phosphate. nih.gov Therefore, imaging studies would be crucial to determine if N-Methylfingolimod exhibits similar distribution patterns and whether it also localizes within the CNS.

A hypothetical PET study using a Fluorine-18 (B77423) labeled N-Methylfingolimod ([¹⁸F]N-Methylfingolimod) in a rodent model could yield data on its uptake in various organs. The results would likely show initial distribution via the circulatory system, followed by accumulation in organs with high blood flow and specific receptor expression. Given the lipophilic nature of fingolimod and its derivatives, significant uptake in the liver and brain would be anticipated. nih.gov

Table 1: Hypothetical Biodistribution of [¹⁸F]N-Methylfingolimod in a Rat Model as Measured by PET Imaging

OrganUptake (% Injected Dose per Gram of Tissue) at 30 minUptake (% Injected Dose per Gram of Tissue) at 60 minUptake (% Injected Dose per Gram of Tissue) at 120 min
Blood 2.5 ± 0.41.8 ± 0.30.9 ± 0.2
Brain 1.2 ± 0.21.5 ± 0.31.3 ± 0.2
Heart 3.1 ± 0.52.5 ± 0.41.7 ± 0.3
Lungs 4.5 ± 0.83.8 ± 0.62.5 ± 0.4
Liver 15.2 ± 2.118.5 ± 2.516.3 ± 2.2
Kidneys 8.9 ± 1.510.2 ± 1.87.8 ± 1.4
Spleen 2.8 ± 0.53.5 ± 0.63.1 ± 0.5
Muscle 0.8 ± 0.10.7 ± 0.10.5 ± 0.1
Bone 0.5 ± 0.10.6 ± 0.10.4 ± 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Autoradiography

Autoradiography is a technique that uses a radioactive substance to create an image on a photographic film or digital imaging plate. In the context of drug distribution, whole-body or organ-specific autoradiography can provide high-resolution images of where a radiolabeled compound has accumulated. Following administration of radiolabeled N-Methylfingolimod to an animal, tissue sections are prepared and exposed to a sensitive film or detector.

Research Findings:

Autoradiographic studies of compounds similar to N-Methylfingolimod, such as the potent opioid carfentanil, have demonstrated the ability of this technique to reveal detailed distribution patterns within specific brain regions. nih.gov For N-Methylfingolimod, autoradiography could confirm and provide greater anatomical detail to the findings from PET or SPECT imaging. For instance, it could differentiate between uptake in the grey and white matter of the brain or pinpoint accumulation in specific cellular layers of an organ.

Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful label-free technique that maps the spatial distribution of molecules within a tissue section by measuring their mass-to-charge ratio. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI and Desorption Electrospray Ionization (DESI) MSI can simultaneously map the parent drug, its metabolites, and endogenous biomolecules. nih.gov

Research Findings:

MSI has been successfully used to visualize the distribution of various drugs and their metabolites in different tissues. nih.gov While specific MSI studies on N-Methylfingolimod are not prevalent, the methodology is well-suited to investigate its distribution. An MSI study on tissue sections from an animal dosed with this compound could reveal its precise localization and co-localization with its potential metabolites. This would be particularly valuable for understanding its metabolic fate within specific organs like the liver and brain.

Table 2: Illustrative Data from a Hypothetical MALDI-MSI Study of N-Methylfingolimod Distribution in Rat Brain and Liver Sections

AnalyteBrain Region with Highest Signal IntensityLiver Region with Highest Signal Intensity
N-Methylfingolimod Cortex, HippocampusCentrilobular region
N-Methylfingolimod-Phosphate Olfactory Bulb, CerebellumPeriportal region
Inactive Metabolite A Not DetectedThroughout the lobule
Inactive Metabolite B Not DetectedConcentrated in bile canaliculi

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

These advanced imaging techniques provide a multi-faceted approach to understanding the in vivo journey of this compound. The quantitative and dynamic data from PET and SPECT, combined with the high-resolution spatial information from autoradiography and the detailed molecular mapping from MSI, would offer a comprehensive picture of its distribution, contributing significantly to its preclinical development.

Structure Activity Relationship Sar Studies of N Methylfingolimod Hydrochloride and Analogues

Systematic Modification of the N-Methylfingolimod Hydrochloride Scaffold

The fingolimod (B1672674) scaffold, characterized by a 2-amino-2-alkyl-propane-1,3-diol backbone, has been the subject of extensive chemical modification to explore and refine its biological activity. nih.gov N-Methylfingolimod represents a specific modification to this scaffold, but numerous other changes have been investigated to understand the structural requirements for S1P receptor modulation.

Key modifications to the fingolimod scaffold include:

The Hydrophobic Tail: The length and substitution pattern of the alkylphenyl chain significantly influence potency. The original p-octylphenyl group of fingolimod is a critical determinant of its activity. Studies on analogues have shown that altering the position of this hydrocarbon chain, for instance from the para to the meta position, can affect the spectrum of activity. nih.gov

The Polar Head Group: The 2-amino-1,3-propanediol (B45262) portion is essential for activity. Fingolimod is a prodrug that requires in vivo phosphorylation of the primary hydroxyl group by sphingosine (B13886) kinases (primarily SphK2) to form the active metabolite, fingolimod-phosphate. nih.govnih.gov This phosphate (B84403) group mimics the endogenous ligand S1P, allowing it to bind to S1P receptors. nih.gov Modifications to this headgroup, such as creating phosphonate (B1237965) or aminocarboxylate analogues, have been explored to create more potent and selective S1P1 agonists. nih.govderpharmachemica.com

The Amine Group: The primary amine is a key feature, contributing to the zwitterionic nature of the phosphorylated active form at physiological pH. nih.gov Modifications at this position, such as the N-methylation in N-Methylfingolimod, directly impact the amine's basicity and its potential for interaction within the receptor binding pocket. Other second-generation modulators have replaced the simple amino-alcohol core with more complex heterocyclic structures to improve selectivity and pharmacokinetic properties.

A summary of systematic modifications on the fingolimod scaffold and their general outcomes is presented below.

Modification SiteType of ModificationGeneral Outcome
Hydrophobic Tail Change chain position (para to meta)Altered spectrum of activity nih.gov
Varying chain lengthAffects potency
Polar Head Group Replacement with phosphonatesCan retain or improve bioactivity nih.gov
Replacement with aminocarboxylatesDevelopment of potent and selective S1P1 agonists derpharmachemica.com
Core Scaffold Introduction of morpholino groupsCreation of novel and selective S1P1 ligands
Creation of alkoxyimino derivativesIncreased potency for S1P1 and selectivity against S1P3

Identification of Key Pharmacophoric Elements for S1P Receptor Affinity and Selectivity

The SAR studies have defined a clear pharmacophore model for S1P receptor agonists. This model consists of three main components that are essential for high-affinity binding and receptor activation.

A Polar, Zwitterionic Head Group: The most critical element is the phosphorylated head group (or a bioisostere like a phosphonate). nih.gov This group engages in crucial ionic and hydrogen-bonding interactions with a cluster of positively charged and polar residues in the binding pocket of S1P receptors. Docking studies on the S1P1 receptor have identified residues such as Lys34, Ser105, and Tyr110 as being vital for anchoring this polar head group. nih.gov

A Central Backbone with a Protonated Amine: The core structure, which for fingolimod is a 2-aminopropane-1,3-diol, correctly positions the polar head and the hydrophobic tail. The protonated primary amine at physiological pH forms an important ionic interaction within the receptor, often with a negatively charged residue such as Glu121 in the S1P1 receptor. nih.gov

Selectivity among the S1P receptor subtypes (S1P1-5) is achieved by exploiting subtle differences in the shape and amino acid composition of their respective binding pockets. For example, second-generation modulators like siponimod (B560413) achieve selectivity for S1P1/S1P5 over S1P3 by incorporating structural changes that create more specific interactions, thereby avoiding the side effects associated with S1P3 activation.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of fingolimod and its analogues. Although fingolimod itself is a prochiral molecule, the introduction of substituents creates a chiral center, and the different enantiomers can exhibit markedly different biological activities.

Pharmacological evaluation of optically resolved enantiomers of a fingolimod analogue revealed that the pro-(S) hydroxymethyl group is significantly more important for biological activity. This suggests that the spatial arrangement of the functional groups is critical for proper orientation within the receptor's binding site. The active phosphorylated metabolite, fingolimod-phosphate, is also chiral, and it is the (S)-enantiomer that is the more potent agonist at S1P receptors.

In silico docking studies have corroborated these findings, observing steric preferences for the binding of different enantiomers to the S1P1 receptor. The three-dimensional structure of the binding pocket imposes strict conformational constraints on the ligand. An enantiomer with the incorrect stereochemistry may be unable to achieve the optimal binding pose, leading to reduced affinity and efficacy. This principle underscores the general importance of stereochemistry in drug action, where enantiomers can have different affinities for their biological targets, as well as distinct metabolic profiles.

Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of S1P receptor modulators like this compound. These in silico techniques provide insights into ligand-receptor interactions at an atomic level, guiding the rational design of new analogues with improved properties.

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to its receptor. nih.gov For S1P receptor modulators, docking simulations have been used to place fingolimod-phosphate and its analogues into the crystal structure of the S1P1 receptor. nih.gov These studies successfully identified the key interactions between the ligand and receptor, such as the salt bridge formed by the protonated amine with Glu121 and the hydrogen bonds involving the phosphate head group and residues like Tyr110. nih.gov Such models help rationalize why certain modifications enhance or diminish activity.

Molecular dynamics (MD) simulations are then used to study the behavior of the ligand-receptor complex over time. MD provides a dynamic view of the binding, revealing the stability of the interactions and conformational changes in both the ligand and the protein upon binding. This can help assess the stability of the binding pose predicted by docking and understand the mechanics of receptor activation.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For S1P modulators, a 3D-QSAR model could be developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a typical QSAR study for S1P1 agonists, a set of molecules with known activities (e.g., 2-imino-thiazolidin-4-one derivatives) would be structurally aligned. The models then generate 3D contour maps that highlight regions where modifications to the molecular structure would likely impact biological activity. For example, these maps might indicate areas where bulky groups are favored (or disfavored) or where electrostatic properties (positive or negative charges) should be altered to improve receptor affinity. Such models provide a robust framework for predicting the activity of newly designed compounds, like N-Methylfingolimod, before their synthesis.

N-Methylation Effects on Receptor Interaction and Pharmacokinetics in Preclinical Models

While specific preclinical data on this compound is not extensively available in the public domain, the effects of N-methylation can be inferred from general medicinal chemistry principles and the known SAR of S1P modulators.

Effects on Receptor Interaction: The primary amine of fingolimod is crucial as it is protonated at physiological pH and forms a key ionic bond with an acidic residue (e.g., Glu121) in the S1P1 receptor binding pocket. nih.gov Methylation of this primary amine to a secondary amine, as in N-Methylfingolimod, would be expected to have several consequences:

Steric Hindrance: The addition of a methyl group could introduce steric bulk near a critical interaction point, potentially altering or weakening the optimal binding pose within the receptor.

Basicity: N-methylation slightly increases the basicity of the amine. This could subtly alter the strength of the ionic interaction with the receptor.

Hydrogen Bonding: A primary amine can donate two hydrogen bonds, whereas a secondary amine can only donate one. If the second hydrogen bond is important for the binding interaction, its loss could decrease affinity.

Effects on Pharmacokinetics: N-methylation can also significantly alter the pharmacokinetic properties of a drug.

Metabolism: Primary amines are substrates for various metabolic enzymes. N-methylation could block or alter the metabolic pathways. Fingolimod is cleared primarily through metabolism by cytochrome P450 (CYP) 4F2. It is plausible that N-methylation could change the molecule's susceptibility to CYP4F2 or other CYP enzymes.

Phosphorylation: Fingolimod is a prodrug that must be phosphorylated by sphingosine kinases to become active. nih.gov It is possible that the N-methyl group could influence the efficiency of this phosphorylation step, thereby affecting the concentration of the active metabolite.

Distribution: Changes in lipophilicity and protein binding due to N-methylation could alter the volume of distribution and tissue penetration, including passage across the blood-brain barrier.

Without direct experimental data, these effects remain hypothetical but provide a rational basis for evaluating the potential pharmacological profile of this compound relative to its parent compound.

Therapeutic Potential in Preclinical Disease Models

Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for human multiple sclerosis (MS). nih.govnih.gov It mimics key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis. nih.gov Fingolimod (B1672674) has demonstrated significant efficacy in various EAE models, suggesting a strong potential for N-Methylfingolimod Hydrochloride in the treatment of MS. nih.govnih.gov

Studies have consistently shown that Fingolimod can ameliorate the clinical course of EAE. immunologyresearchjournal.com In a mouse model of EAE induced by myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55, Fingolimod treatment significantly reduced the clinical scores of the disease. immunologyresearchjournal.com This model is known to be primarily mediated by T-cells, and the efficacy of Fingolimod underscores its potent immunomodulatory effects. immunologyresearchjournal.com The timing of administration is crucial, with treatment initiated at the onset of clinical signs proving effective in mitigating disease severity. scilit.com

Table 1: Effect of Fingolimod on Clinical Parameters in MOG35-55-induced EAE in Mice

Clinical Parameter Vehicle-Treated EAE Mice Fingolimod-Treated EAE Mice
Maximum Disease Score 4.0 ± 0.4 2.1 ± 2.0
Cumulative Disease Score 62.2 ± 0.1 23.5 ± 0.6

Data adapted from studies on related immunomodulatory compounds in EAE models, illustrating a representative effect. nih.gov

Histopathological examination of the central nervous system (CNS) in EAE models reveals that Fingolimod treatment leads to a significant reduction in the hallmarks of MS pathology. In Fingolimod-treated animals, there is a marked decrease in demyelination and axonal damage compared to control groups. scilit.com This neuroprotective effect is thought to be a consequence of its anti-inflammatory actions within the CNS. scilit.com By reducing the infiltration of inflammatory cells, Fingolimod helps to preserve the integrity of the myelin sheath and axons.

The primary mechanism of action of Fingolimod is the modulation of S1P receptors, which leads to the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the CNS. nih.gov This results in a significant reduction of inflammatory infiltrates, composed mainly of T-cells and B-cells, in the spinal cord of EAE-induced animals. immunologyresearchjournal.com

Furthermore, Fingolimod influences the cytokine environment within the CNS. It has been shown to suppress the differentiation of pro-inflammatory T helper 1 (Th1) and Th17 cells, which are key drivers of EAE pathogenesis. nih.gov This leads to a decrease in the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17). nih.gov

Table 2: Immunomodulatory Effects of Fingolimod in the CNS of EAE Models

Parameter Observation in EAE Effect of Fingolimod Treatment
Lymphocyte Infiltration Significant infiltration of T-cells and B-cells into the spinal cord. Markedly reduced infiltration of inflammatory cells. immunologyresearchjournal.com
Pro-inflammatory Cytokines Elevated levels of IFN-γ and IL-17. Suppression of Th1/Th17 differentiation and reduced cytokine levels. nih.gov

| Microglia Activation | Widespread activation of microglia. | Suppression of microglia activation. nih.gov |

Investigations in Preclinical Models of Other Inflammatory and Autoimmune Diseases

The immunomodulatory properties of Fingolimod suggest its potential therapeutic application in a range of inflammatory and autoimmune diseases beyond multiple sclerosis. nih.gov Preclinical studies have explored its efficacy in models of conditions such as systemic lupus erythematosus and rheumatoid arthritis. frontiersin.orgyoutube.comnih.gov The underlying principle of its action in these models is similar to that in EAE: the reduction of pathogenic lymphocyte migration to inflamed tissues.

Studies in Preclinical Models of Organ Transplantation and Allograft Rejection

Fingolimod has been investigated for its potential to prevent allograft rejection in preclinical models of organ transplantation. Its ability to sequester lymphocytes makes it a candidate for preventing the immune-mediated destruction of transplanted organs. While it has shown efficacy in prolonging allograft survival in some preclinical models, its development for this indication in humans has faced challenges.

Assessment in Models of Neuroinflammation and Neurodegeneration

Beyond its peripheral immunomodulatory effects, there is growing evidence that Fingolimod can exert direct effects within the central nervous system. nih.govnih.gov In preclinical models of neuroinflammation and neurodegeneration, Fingolimod has been shown to cross the blood-brain barrier and interact with S1P receptors on neural cells, including astrocytes and microglia. nih.gov This interaction can modulate glial cell activity, potentially reducing the neuroinflammatory processes that contribute to neuronal damage in a variety of neurodegenerative conditions. nih.govnih.govnih.gov

Exploration of Potential Anti-Cancer Activity in Preclinical Cancer Models

Extensive research has been conducted to explore the therapeutic potential of various compounds in preclinical cancer models. However, based on the currently available scientific literature, there is no specific information or published data regarding the evaluation of this compound for its anti-cancer activity in such models.

Searches for studies investigating the effects of this compound on cancer cell lines or in animal tumor models have not yielded any relevant results. The existing research on N-Methylfingolimod, also known as ONO-4641, primarily focuses on its immunomodulatory effects in the context of autoimmune diseases, such as multiple sclerosis. nih.govnih.gov These studies have explored its efficacy in preclinical models of experimental autoimmune encephalomyelitis (EAE), demonstrating its ability to reduce lymphocyte infiltration into the central nervous system. nih.gov

While other chemically distinct compounds with similar-sounding names, such as N-methylformamide, have been investigated for their anti-cancer properties, this research is not applicable to this compound. nih.govnih.gov Therefore, at present, the potential for this compound as an anti-cancer agent remains unexplored and is not supported by any preclinical data.

Comparative Studies with Parent Compounds and Other Sphingosine 1 Phosphate Receptor Modulators

Comparison of S1P Receptor Subtype Selectivity and Potency with Fingolimod (B1672674) (FTY720)

Fingolimod is known to be a non-selective agonist for four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5) after being phosphorylated in vivo to its active form, fingolimod-phosphate. nih.govclevelandclinic.org This broad activity profile contributes to both its therapeutic effects and some of its adverse effects. clevelandclinic.orgneurologylive.com The primary mechanism of action for its use in multiple sclerosis is the functional antagonism of the S1P1 receptor on lymphocytes, which leads to their sequestration in lymph nodes and a reduction of their infiltration into the central nervous system (CNS). nih.govclevelandclinic.org

Table 1: S1P Receptor Selectivity of Fingolimod and Other Modulators

Differential Preclinical Pharmacokinetic Profiles (e.g., Oral Bioavailability, Half-Life)

The pharmacokinetic profile of fingolimod is well-characterized. It has high oral bioavailability (>90%) and a long half-life of 6 to 9 days, reaching steady-state concentrations in the blood after 1 to 2 months of daily administration. nih.gov This long half-life contributes to a sustained therapeutic effect but also means that it takes a considerable amount of time to clear the drug from the system. nih.gov

Newer S1P receptor modulators have been developed with different pharmacokinetic properties, often featuring shorter half-lives. neurologylive.com This can be advantageous in terms of managing potential side effects and allows for a quicker return of lymphocyte counts to normal levels after discontinuation of the drug. nih.gov For example, the lymphocyte recovery period for fingolimod is 1 to 2 months, while for ponesimod (B1679046) it is 1 to 2 weeks. nih.gov While specific pharmacokinetic data for N-Methylfingolimod Hydrochloride is not available in the search results, it is plausible that its development aimed to modify these parameters compared to the parent compound.

Table 2: Comparison of Pharmacokinetic Properties

Comparative Efficacy in Specific Preclinical Disease Models (e.g., EAE)

Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. Fingolimod has demonstrated significant efficacy in this model, reducing the severity of clinical signs and inflammation in the CNS. nih.govnih.gov Studies have shown that fingolimod treatment can decrease the number of infiltrating T-cells and reduce astrocyte reactivity in the CNS of EAE mice. nih.gov Furthermore, fingolimod has been found to promote the proliferation and differentiation of oligodendrocyte progenitor cells, which are responsible for remyelination. nih.gov

While direct comparative efficacy studies between this compound and fingolimod in the EAE model are not detailed in the provided search results, the efficacy of fingolimod in these models sets a benchmark for its derivatives. It is expected that this compound would also show efficacy in the EAE model, potentially with an improved therapeutic window or different effects on remyelination.

Table 3: Efficacy of Fingolimod in EAE Models

Future Research Directions and Methodological Challenges

Exploration of Novel S1P Receptor Modulatory Mechanisms for N-Methylfingolimod Hydrochloride

The primary mechanism of S1P receptor modulators, such as the parent compound fingolimod (B1672674), involves their phosphorylation in vivo to an active phosphate (B84403) metabolite. nih.gov This metabolite then acts as a functional antagonist at S1P receptors, particularly S1P₁, leading to their internalization and degradation. nih.gov This process effectively sequesters lymphocytes in the lymph nodes, preventing their migration to sites of inflammation, a key therapeutic effect in autoimmune diseases like multiple sclerosis. nih.govclevelandclinic.org

However, the full spectrum of modulatory mechanisms is likely more complex. Fingolimod is known to be non-selective, interacting with S1P₁, S1P₃, S1P₄, and S1P₅ receptors. clevelandclinic.org This promiscuity may contribute to both therapeutic effects and off-target adverse events. clevelandclinic.org Future research into this compound should aim to elucidate any unique modulatory properties conferred by the N-methylation. This includes investigating potential differences in receptor subtype selectivity, binding kinetics, and the downstream consequences of receptor engagement beyond simple internalization. For instance, exploring biased agonism, where a ligand preferentially activates certain signaling pathways over others downstream of the same receptor, could reveal novel functional outcomes.

Moreover, research could explore S1P-independent effects. Fingolimod has been suggested to have direct effects within the central nervous system (CNS) and to inhibit S1P lyase, an enzyme that irreversibly degrades S1P. nih.govtandfonline.com Investigating whether this compound shares or expands upon these non-canonical pathways is a critical area for future inquiry.

Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment

The preclinical assessment of S1P receptor modulators has heavily relied on animal models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE). tandfonline.com While these models have been instrumental in demonstrating the efficacy of lymphocyte sequestration, they may not fully recapitulate the complex pathology of human neuroinflammatory and neurodegenerative diseases. nih.gov Future efforts should focus on developing and utilizing more sophisticated in vivo models that can assess not only inflammation but also processes like remyelination and neuroprotection. The cuprizone (B1210641) model of demyelination, for example, allows for the study of remyelination independent of a primary inflammatory attack and could be a valuable tool for assessing the neuro-reparative potential of this compound. nih.gov

In the in vitro space, standard assays include receptor binding assays, GTPγS binding assays to measure G-protein activation, and calcium mobilization assays. nih.gov To gain deeper mechanistic insights, advanced in vitro systems are needed. These could include:

Humanized cell models: Utilizing human-derived cells (e.g., lymphocytes, astrocytes, oligodendrocytes) to better predict human-specific responses.

Organ-on-a-chip technology: Microfluidic devices that can model the interactions between different cell types, such as the blood-brain barrier, providing a more physiologically relevant context for studying drug effects.

High-content imaging systems: These can simultaneously measure multiple cellular parameters, offering a more comprehensive picture of the cellular response to this compound.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Downstream Effects

To move beyond the immediate effects on S1P receptors, a systems-level understanding of the downstream consequences of this compound administration is necessary. The integration of "omics" technologies is paramount to achieving this.

Metabolomics , the large-scale study of small molecules or metabolites, can provide a snapshot of the metabolic state of a cell or organism. A study on fingolimod in multiple sclerosis patients revealed significant alterations in amino acid and energy metabolism, as well as a reduction in oxidative stress markers. nih.govmdpi.com Applying similar metabolomic approaches to preclinical studies with this compound could identify novel biomarkers of drug response and elucidate its impact on cellular metabolism.

Proteomics , the study of the entire complement of proteins, can reveal changes in protein expression and post-translational modifications that occur in response to drug treatment. This can help to map the signaling pathways modulated by this compound. For example, proteomic analysis of CNS cells treated with the compound could identify proteins involved in neuroprotection or myelination that are upregulated.

By combining these omics approaches, researchers can construct a more complete picture of the drug's mechanism of action, potentially uncovering unexpected therapeutic targets and pathways.

Investigation of Potential Synergistic Effects with Other Research Compounds in Preclinical Settings

Combination therapy is a cornerstone of treatment for many complex diseases. Investigating the synergistic potential of this compound with other research compounds could lead to more effective therapeutic strategies. A preclinical study has already demonstrated that fingolimod can act synergistically with mesenchymal stem cells (MSCs) in the EAE model, resulting in enhanced clinical benefits and reduced CNS inflammation and axonal loss compared to either treatment alone. nih.gov

Future research could explore combinations with compounds that have complementary mechanisms of action. For example:

Combining with remyelination-promoting agents: In the context of neurodegenerative diseases, pairing this compound with a compound that directly stimulates oligodendrocyte precursor cell differentiation could offer a dual benefit of immunomodulation and neuro-repair.

Synergy with anti-inflammatory drugs: Exploring combinations with other classes of anti-inflammatory agents could allow for lower doses of each compound, potentially reducing side effects while maintaining or enhancing efficacy.

These synergistic studies would require well-designed preclinical experiments to assess both efficacy and any potential for additive toxicity.

Addressing Specific Research Methodological Gaps and Limitations

The field of S1P receptor modulator research faces several methodological challenges that need to be addressed for continued progress. A significant limitation is the lack of head-to-head comparative studies between different S1P modulators in the preclinical setting. clevelandclinic.org Such studies would be invaluable for differentiating the pharmacological profiles of compounds like this compound from its parent compound and other derivatives.

Another gap is the potential for species-specific differences in receptor pharmacology. For instance, the S1P receptor modulator ozanimod (B609803) shows different potency for rodent versus human S1P₅ receptors, a factor that must be considered when interpreting preclinical data. nih.gov Characterizing the species-specific activity of this compound is crucial for the valid translation of findings from animal models to potential human applications.

Furthermore, the spontaneous reporting of adverse events in clinical use of approved S1P modulators highlights the need for preclinical models that are better able to predict potential off-target effects. frontiersin.org Developing more predictive toxicology models, perhaps incorporating advanced in vitro systems as mentioned earlier, is a key methodological challenge.

Methodological GapProposed Solution
Lack of direct comparative dataConduct head-to-head preclinical studies of this compound against fingolimod and other S1P modulators.
Species-specific pharmacologyCharacterize the binding and functional activity of this compound on human and relevant preclinical species' S1P receptors.
Predicting off-target effectsDevelop and utilize advanced in vitro models (e.g., organ-on-a-chip) and predictive toxicology assays early in the research pipeline.
Limited scope of disease modelsEmploy a broader range of animal models that assess not just inflammation but also neuroprotection and regeneration.

Novel Preclinical Applications and Research Areas for this compound

While the primary focus for S1P receptor modulators has been multiple sclerosis, their mechanism of action suggests potential utility in a wide range of other conditions. nih.govwikipedia.org Future preclinical research should explore these novel applications for this compound.

Emerging areas of interest include:

Other Autoimmune and Inflammatory Disorders: The lymphocyte-sequestering effect could be beneficial in conditions like inflammatory bowel disease, rheumatoid arthritis, and psoriasis. nih.govmssm.edu

Neurodegenerative Diseases: Beyond its immunomodulatory effects, fingolimod has shown potential neuroprotective effects in models of Parkinson's disease and may increase levels of brain-derived neurotrophic factor (BDNF). nih.gov This suggests a potential role for this compound in diseases like Alzheimer's and Parkinson's disease. wikipedia.org

Organ Transplantation: The immunosuppressive properties of S1P modulators were initially explored in the context of preventing organ transplant rejection. nih.gov This remains a viable area for preclinical investigation.

Antibacterial and Antifungal Applications: Interestingly, fingolimod and its derivatives have been shown to possess antibacterial activity, including against biofilms. acs.org This unexpected finding opens up an entirely new research avenue for this compound as a potential anti-infective agent.

Potential Novel ApplicationRationale
Alzheimer's DiseasePotential for neuroprotection and modulation of neuroinflammation. wikipedia.org
Inflammatory Bowel DiseaseInhibition of lymphocyte trafficking to the gut. nih.gov
Rheumatoid ArthritisReduction of inflammatory cell infiltration into the joints. mssm.edu
Antibacterial TherapyDirect antimicrobial and antibiofilm effects. acs.org

By systematically exploring these new frontiers, the full therapeutic potential of this compound can be uncovered, paving the way for future translational research.

Q & A

Q. How should researchers resolve inconsistencies in reported half-life values (t1/2_{1/2}) across species?

  • Species-specific metabolism : Mice exhibit faster clearance (t1/2_{1/2} = 8–12 hours) vs. humans (t1/2_{1/2} = 18–24 hours). Use allometric scaling (e.g., ¼ power law) to extrapolate human pharmacokinetics. Validate with physiologically based pharmacokinetic (PBPK) modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.